molecular formula C16H23N5 B6786674 N-[di(cyclobutyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[di(cyclobutyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B6786674
M. Wt: 285.39 g/mol
InChI Key: CWXRACUDUHGTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[di(cyclobutyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a useful research compound. Its molecular formula is C16H23N5 and its molecular weight is 285.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[di(cyclobutyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-2-14-18-19-15-10-9-13(20-21(14)15)17-16(11-5-3-6-11)12-7-4-8-12/h9-12,16H,2-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXRACUDUHGTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)NC(C3CCC3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[di(cyclobutyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step organic reactions

  • Formation of the Triazolopyridazine Core

      Starting Materials: 3-ethyl-1,2,4-triazole and 6-chloropyridazine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).

  • Introduction of the Di(cyclobutyl)methyl Group

      Starting Materials: The triazolopyridazine intermediate and di(cyclobutyl)methyl chloride.

      Reaction Conditions: This alkylation reaction is typically performed in the presence of a strong base such as sodium hydride (NaH) in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:

    Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[di(cyclobutyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

      Conditions: Typically performed in acidic or basic aqueous solutions.

      Products: Oxidized derivatives with potential changes in biological activity.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduced forms that may exhibit different pharmacological properties.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often carried out in polar solvents under mild heating.

      Products: Substituted derivatives with varied functional groups.

Scientific Research Applications

N-[di(cyclobutyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several applications in scientific research:

Comparison with Similar Compounds

N-[di(cyclobutyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other triazolopyridazine derivatives:

  • Similar Compounds

      N-[di(cyclopropyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Similar structure but with cyclopropyl groups instead of cyclobutyl.

      N-[di(cyclohexyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Contains cyclohexyl groups, potentially altering its biological activity.

  • Uniqueness

    • The presence of cyclobutyl groups in this compound may confer unique steric and electronic properties, influencing its interaction with biological targets and its overall pharmacokinetic profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.